molecular formula C9H12ClN3O B2391245 2-(methoxymethyl)-1H-benzo[d]imidazol-6-amine hydrochloride CAS No. 1322604-28-3

2-(methoxymethyl)-1H-benzo[d]imidazol-6-amine hydrochloride

Cat. No.: B2391245
CAS No.: 1322604-28-3
M. Wt: 213.67
InChI Key: WBZUYQAGAFLPRA-UHFFFAOYSA-N
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Description

2-(methoxymethyl)-1H-benzo[d]imidazol-6-amine hydrochloride is a chemical compound that belongs to the benzimidazole class. Benzimidazoles are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-1H-benzo[d]imidazol-6-amine hydrochloride typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of the methoxymethyl group: This step involves the alkylation of the benzimidazole core with methoxymethyl chloride in the presence of a base such as potassium carbonate.

    Formation of the hydrochloride salt: The final step involves the treatment of the free base with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(methoxymethyl)-1H-benzo[d]imidazol-6-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-(methoxymethyl)-1H-benzo[d]imidazol-6-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-1H-benzo[d]imidazol-6-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methoxymethyl)-1H-benzo[d]imidazole
  • 6-amino-1H-benzo[d]imidazole
  • 2-(chloromethyl)-1H-benzo[d]imidazole

Uniqueness

2-(methoxymethyl)-1H-benzo[d]imidazol-6-amine hydrochloride is unique due to the presence of both the methoxymethyl and amine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enhances its potential as a therapeutic agent.

Properties

IUPAC Name

2-(methoxymethyl)-3H-benzimidazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O.ClH/c1-13-5-9-11-7-3-2-6(10)4-8(7)12-9;/h2-4H,5,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZUYQAGAFLPRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=C(N1)C=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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